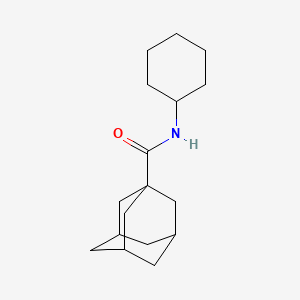

N-cyclohexyladamantane-1-carboxamide

Description

Contextualization of Adamantane-Based Amides in Modern Organic Chemistry

Adamantane (B196018), a tricyclic alkane with a diamondoid structure, has captivated chemists since its discovery due to its exceptional thermal stability, rigidity, and lipophilicity. In modern organic chemistry, the adamantane moiety is frequently incorporated into larger molecules to impart these desirable properties. Adamantane-based amides, in particular, have emerged as a versatile class of compounds with a broad spectrum of applications.

The introduction of the adamantyl group can significantly influence the pharmacological profile of a molecule. Its bulky nature can provide steric shielding, protecting labile functional groups from metabolic degradation and thereby enhancing the in vivo stability of a drug candidate. Furthermore, the high lipophilicity of the adamantane cage can improve a molecule's ability to cross biological membranes, a critical factor in drug design.

The synthesis of adamantane-based amides is typically achieved through the reaction of an adamantane-containing carboxylic acid or its activated derivative (such as an acyl chloride) with a primary or secondary amine. For instance, a general method for preparing adamantyl carboxamide derivatives involves the reaction of 1-adamantane carbonyl chloride with the desired amine. This straightforward and generally efficient amidation reaction has enabled the synthesis of a diverse library of adamantane amides for various research purposes.

Significance of the N-Cyclohexyl Moiety in Molecular Design and Its Influence on Structural Features

The N-cyclohexyl group is another key structural element in N-cyclohexyladamantane-1-carboxamide that plays a crucial role in molecular design. The cyclohexane (B81311) ring is a non-planar, six-membered aliphatic ring that predominantly exists in a low-energy chair conformation. The presence of the N-cyclohexyl moiety introduces a degree of conformational flexibility to the molecule, which can be advantageous for optimizing interactions with biological targets.

In a study of the structurally related compound, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, it was observed that the presence of the cyclohexyl group influenced the molecular conformation, leading to an extended structure in the solid state. uzh.ch This highlights how the interplay between the rigid adamantane and the flexible cyclohexyl group can dictate the molecule's preferred spatial arrangement.

Overview of Current Research Trajectories for Adamantane Carboxamides in Fundamental Chemical Sciences

Current research involving adamantane carboxamides is multifaceted, extending across several key areas of the chemical sciences. A significant portion of this research is concentrated in medicinal chemistry, where the unique properties of the adamantane scaffold are leveraged to develop novel therapeutic agents.

One prominent research trajectory is the exploration of adamantane carboxamides as enzyme inhibitors. The rigid and bulky nature of the adamantane group makes it an effective anchor for binding to the active sites of various enzymes. By modifying the substituents on the amide nitrogen and the adamantane cage, researchers can fine-tune the inhibitory potency and selectivity of these compounds.

Another area of active investigation is the development of adamantane carboxamides as antiviral agents. Building on the success of early adamantane-containing drugs like amantadine (B194251) and rimantadine, scientists continue to explore new derivatives with improved efficacy and broader spectrum of activity. The amide functionality provides a convenient handle for introducing additional pharmacophoric features to enhance antiviral properties.

Furthermore, the self-assembly properties of adamantane derivatives are being explored in the field of supramolecular chemistry and materials science. The strong van der Waals interactions between adamantane cages can drive the formation of well-ordered supramolecular structures. Adamantane carboxamides, with their ability to form hydrogen bonds via the amide group, offer additional control over the self-assembly process, leading to the development of novel functional materials.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the foundational knowledge of adamantane-based amides and the structural contributions of the N-cyclohexyl group provide a strong rationale for its potential in these and other areas of chemical research.

Data on Related Adamantane Derivatives

Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables present data for closely related and constituent compounds to provide context.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | 172-174 |

| Cyclohexylamine (B46788) | C₆H₁₃N | 99.17 | -17.7 |

| N-Cyclohexylbenzamide | C₁₃H₁₇NO | 203.28 | 147-150 |

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide

| Spectroscopic Data | Observed Features |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to adamantyl and cyclohexyl protons, as well as N-H protons. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for adamantyl and cyclohexyl carbons, and the carbonyl and thiocarbonyl carbons. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H, C-H, C=O, and C=S stretching vibrations. |

| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the calculated mass. |

Note: The data in Table 2 is for a structurally related compound and is presented for illustrative purposes. Specific peak positions and splitting patterns would be unique to that molecule. uzh.ch

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAGPWZIKDXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N Cyclohexyladamantane 1 Carboxamide

Established Synthetic Routes to N-Cyclohexyladamantane-1-carboxamide

The creation of the amide bond in this compound is typically achieved through well-established chemical reactions that unite an adamantane-based carboxylic acid or its derivative with cyclohexylamine (B46788).

Acylation Reactions via Amine Precursors (e.g., Cyclohexylamine and Adamantane-1-carbonyl Chloride)

A primary and efficient method for synthesizing this compound involves the acylation of cyclohexylamine with adamantane-1-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is the formation of amides from amines and pre-activated carboxylic acid derivatives like acid chlorides. dur.ac.uk The use of an acid chloride, such as adamantane-1-carbonyl chloride, provides a highly reactive electrophile, facilitating a rapid and often high-yielding reaction with cyclohexylamine.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

An alternative to using highly reactive acid chlorides is the in-situ activation of adamantane-1-carboxylic acid. This approach involves converting the carboxylic acid into a more reactive species that can then readily react with cyclohexylamine. Common activating agents include carbodiimides or reagents like ethyl chloroformate. researchgate.net For instance, adamantane-1-carboxylic acid can be treated with triethylamine (B128534) and ethyl chloroformate to form a mixed anhydride, which is a highly reactive intermediate. researchgate.net Subsequent addition of cyclohexylamine to this intermediate would lead to the formation of this compound. This method avoids the isolation of the often moisture-sensitive acid chloride.

The development of efficient amide bond forming methods that minimize side reactions is a significant area of research. nih.gov Techniques that rely on the rapid and strong activation of carboxylic acids, even in microflow reactors, have been developed to produce amides in high yields. nih.gov

Exploration of Green Chemistry Approaches in Amide Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amide synthesis. ijpsjournal.commdpi.com These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. ijpsjournal.com For the synthesis of amides like this compound, this could involve solvent-free reaction conditions, the use of biocatalysts, or microwave-assisted synthesis. ijpsjournal.commdpi.comrsc.org

Microwave-assisted organic synthesis (MAOS), for example, can significantly reduce reaction times and energy consumption. ijpsjournal.commdpi.com Biocatalysis, utilizing enzymes like lipases, offers a highly selective and environmentally friendly route to amide bond formation under mild conditions. nih.gov These green methods not only offer environmental benefits but can also lead to improved reaction efficiency and product yield. ijpsjournal.com

Mechanistic Investigations of Amide Bond Formation Pathways

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, without activation, is generally considered difficult due to the formation of an unreactive carboxylate-ammonium salt. dur.ac.ukdntb.gov.ua However, the reaction can proceed, particularly at elevated temperatures.

Investigations into the mechanism of direct amide formation suggest that the reaction can proceed through a neutral intermediate pathway, potentially involving the dimerization of the carboxylic acid via hydrogen bonding. dntb.gov.ua The formation of an ammonium (B1175870) salt is sometimes considered an intermediate step, while other studies propose it as a side reaction. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the detailed mechanisms and transition states involved in amide bond formation mediated by various reagents. researchgate.net

Derivatization and Chemical Transformation Reactions of this compound

Once synthesized, this compound can undergo further chemical modifications, allowing for the introduction of new functional groups and the creation of a diverse range of derivatives.

Chemical Modifications and Functional Group Interconversions of the Carboxamide Moiety

The carboxamide functional group itself can be a site for chemical transformation. While the amide bond is generally stable, it can be hydrolyzed under acidic or basic conditions to regenerate the parent carboxylic acid and amine. Reductive conditions can be employed to convert the amide to an amine.

Furthermore, structural modifications can be made to other parts of the molecule. For instance, studies on related enol-carboxamide compounds have explored substitutions at various positions on the aromatic or heterocyclic rings to investigate their structure-activity relationships. nih.gov Although this compound lacks an aromatic ring, similar principles of structural modification could be applied to the adamantane (B196018) or cyclohexyl moieties to explore the properties of the resulting derivatives. The synthesis of various derivatives of adamantane-1-carboxylic acid, including esters and other amides, has been explored to create compounds with a diversity of pharmacophoric fragments. researchgate.net

Reactions Involving the Adamantane Cage and Stereochemical Considerations

The synthesis of N-substituted adamantane-1-carboxamides, including the N-cyclohexyl derivative, can be approached through several synthetic strategies. Two primary methods involve the formation of the amide bond either from adamantane-1-carbonyl chloride or through a Ritter-type reaction with a stable adamantyl cation.

One common and straightforward method is the reaction of adamantane-1-carbonyl chloride with cyclohexylamine . This standard acylation reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The reaction is generally high-yielding and provides a direct route to the target amide.

Alternatively, the Ritter reaction offers a powerful method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation. wikipedia.org In the context of adamantane derivatives, 1-adamantanol (B105290) or 1-bromoadamantane (B121549) can serve as precursors to the highly stable adamantyl cation in the presence of a strong acid. researchgate.net This cation can then be trapped by a nitrile, such as cyclohexyl cyanide, followed by hydrolysis to yield the desired this compound. wikipedia.orgresearchgate.net The mechanism of the Ritter reaction involves the initial formation of the tertiary adamantyl carbocation, which is stabilized by the cage structure. This electrophile then adds to the nitrogen atom of the nitrile to form a nitrilium ion intermediate. Subsequent attack by water and tautomerization affords the final amide product.

The rigid, tricyclic structure of the adamantane cage imparts specific stereochemical constraints on its reactions. Functionalization at the bridgehead positions, such as in the synthesis of 1-substituted adamantanes, does not create a stereocenter at that position due to the high symmetry of the adamantane core. However, the introduction of substituents on the adamantane cage at other positions, or the use of a chiral reactant, can lead to stereoisomers. For instance, the radical-mediated addition of an adamantyl radical to a chiral fumaryloxazolidine has been shown to proceed with a high degree of stereocontrol, yielding the amide product as a single diastereomer. nih.gov While this compound itself is achiral, the principles of stereocontrolled functionalization are crucial when designing and synthesizing more complex, chiral adamantane-containing molecules. The inherent rigidity of the adamantane scaffold can be exploited to control the spatial arrangement of substituents, which is a key consideration in the design of molecules with specific biological activities.

Synthesis of Analogues and Homologues for Structure-Reactivity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogues and homologues can be synthesized. These modifications typically involve altering the N-substituent or the adamantane core to probe the effects of sterics, electronics, and lipophilicity on the compound's properties.

The synthesis of a series of N-substituted adamantane-1-carboxamides can be readily achieved by reacting adamantane-1-carbonyl chloride with a diverse range of primary and secondary amines. This approach allows for the systematic variation of the N-alkyl or N-aryl group to investigate how changes in the size, shape, and electronic nature of this substituent influence the molecule's interactions with biological targets.

Below is a representative table of N-substituted adamantane-1-carboxamide analogues that could be synthesized for SAR studies, along with their potential synthetic precursors.

| Adamantane-1-carboxamide Analogue | Amine Precursor |

| N-propyladamantane-1-carboxamide | Propylamine |

| N-benzyladamantane-1-carboxamide | Benzylamine |

| N-phenyladamantane-1-carboxamide | Aniline |

| N-(4-methylcyclohexyl)adamantane-1-carboxamide | 4-Methylcyclohexylamine |

| N-(adamantan-1-yl)adamantane-1-carboxamide | Adamantan-1-amine |

Homologues of this compound can be prepared by introducing methylene (B1212753) spacers between the adamantane cage and the carbonyl group, or between the nitrogen and the cyclohexyl ring. For example, adamantane-1-acetyl chloride could be reacted with cyclohexylamine to introduce a CH₂ group, altering the flexibility and distance between the two bulky moieties.

The Ritter reaction also provides a versatile route to analogues. By employing different nitriles, a wide array of N-alkyl and N-aryl amides of adamantane-1-carboxylic acid can be accessed. For instance, using benzonitrile (B105546) in a Ritter reaction with 1-adamantanol would yield N-phenyladamantane-1-carboxamide.

The following table illustrates the synthesis of various N-(adamantan-1-yl)amides via the Ritter reaction, demonstrating the versatility of this method for generating a library of analogues for SAR studies. researchgate.net

| Adamantane Precursor | Nitrile | Product |

| Adamantan-1-ol | Acetonitrile | N-(Adamantan-1-yl)acetamide |

| Adamantan-1-ol | Propionitrile | N-(Adamantan-1-yl)propionamide |

| Adamantan-1-ol | Acrylonitrile | N-(Adamantan-1-yl)acrylamide |

| Adamantan-1-ol | Butyronitrile | N-(Adamantan-1-yl)butyramide |

| Adamantan-1-ol | Benzonitrile | N-(Adamantan-1-yl)benzamide |

| Adamantan-1-ol | Benzyl cyanide | N-(Adamantan-1-yl)-2-phenylacetamide |

| Adamantan-1-ol | o-Tolunitrile | N-(Adamantan-1-yl)-2-methylbenzamide |

These systematic modifications are crucial for understanding how the structural features of this compound and its derivatives contribute to their chemical and biological properties, providing valuable insights for the design of new molecules with tailored functions.

Inability to Fulfill Request for Article on this compound

Despite a comprehensive search for scientific literature, the specific experimental data required to generate a detailed article on "this compound" could not be located. The user's request stipulated a strict outline focused on advanced structural elucidation, including high-resolution NMR spectroscopy, vibrational spectroscopy, and mass spectrometry, complete with data tables and detailed research findings.

The search for primary sources containing the synthesis and full spectroscopic characterization of this compound did not yield any publications with the necessary ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC, NOESY), FT-IR, Raman, or mass spectrometry data. While general principles of these analytical techniques and data for related compounds—such as adamantane-1-carboxylic acid and various other amides—are available, this information is insufficient to construct a scientifically accurate and detailed analysis of the specific target compound as requested.

To adhere to the user's instructions, which strictly forbid the inclusion of information outside the explicit scope and demand a focus solely on the requested topics for this compound, the generation of the article is not possible. Creating data tables and discussing detailed research findings without published experimental data would require speculation or fabrication, which would violate the core principles of scientific accuracy.

Therefore, until a publication becomes available that reports the necessary spectroscopic characterization of this compound, this request cannot be fulfilled as outlined.

Advanced Structural Elucidation and Solid State Characterization of N Cyclohexyladamantane 1 Carboxamide

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. For N-substituted adamantane-1-carboxamides, SCXRD reveals how the bulky, rigid adamantyl group and the N-substituent collectively influence the supramolecular architecture. researchgate.net

In the analogous structure of N-p-Tolyladamantane-1-carboxamide, the molecule adopts a largely extended conformation. nih.gov The amide group is nearly planar, a characteristic feature that facilitates delocalization of the nitrogen lone pair into the carbonyl group. This planarity is evident from the key torsion angles. For instance, the O1—C8—N1—C1 torsion angle in the analogue is 1.70 (3)°, indicating the near-perfect syn-planar arrangement of the carbonyl oxygen and the tolyl ring relative to the C-N bond. nih.gov A similar extended conformation would be expected for N-cyclohexyladamantane-1-carboxamide, with the cyclohexyl ring positioned away from the adamantane (B196018) cage to minimize steric hindrance. The C8—N1 amide bond length in the tolyl analogue is 1.349 (2) Å, which is significantly shorter than a typical C-N single bond, confirming its partial double-bond character due to resonance. nih.gov

| Parameter | Value |

|---|---|

| C8—N1 Bond Length (Å) | 1.349 (2) |

| O1—C8—N1—C1 Torsion Angle (°) | 1.70 (3) |

| C9—C8—N1—C1 Torsion Angle (°) | 178.59 (18) |

The solid-state structure of amides is typically dominated by strong intermolecular hydrogen bonds. For a secondary amide like this compound, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor.

In the crystal structure of N-p-Tolyladamantane-1-carboxamide, molecules are linked by strong intermolecular N—H···O hydrogen bonds. nih.govnih.gov This interaction connects adjacent molecules, forming infinite chains. The geometry of this hydrogen bond is well-defined, with a donor-acceptor (D···A) distance of 2.962 (2) Å and a D—H···A angle of 166°, indicating a strong and highly directional interaction. nih.gov A similar robust N—H···O hydrogen bonding network is the primary interaction anticipated in the crystal lattice of this compound.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 2.12 | 2.962 (2) | 166 |

D = Donor atom; A = Acceptor atom

Crystal packing describes the efficient arrangement of molecules in the crystal lattice. This arrangement is guided by the formation of recognizable patterns of intermolecular interactions known as supramolecular synthons. For secondary amides, the most common and robust synthon is the amide-to-amide hydrogen bond. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 30.708 (7) |

| b (Å) | 9.7927 (2) |

| c (Å) | 10.0203 (6) |

| Volume (ų) | 3013.2 (7) |

| Z | 8 |

Z = Number of molecules per unit cell

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Adamantane and its derivatives are well-known for exhibiting rich polymorphic behavior, often involving transitions to orientationally disordered (plastic) phases at elevated temperatures. acs.orgacs.orgnih.govupc.edu

No specific polymorphs of this compound have been reported in the literature. However, the potential for polymorphism exists due to several molecular features. The conformational flexibility of the cyclohexyl ring (e.g., chair, boat, twist-boat) and the possibility of different hydrogen bonding arrangements (e.g., variations in the C(4) chain) could give rise to different crystalline forms under varying crystallization conditions (solvent, temperature, pressure). researchgate.net For instance, studies on 2-chloro- and 2-bromoadamantane (B1268071) reveal multiple phase transitions between triclinic, monoclinic, hexagonal, and cubic phases as a function of temperature. acs.orgnih.gov This demonstrates the propensity of the adamantane cage to adopt different packing arrangements with only minor changes to its substituents.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates or hydrates, is also a possibility, particularly if crystallization is performed from solvents capable of hydrogen bonding. The investigation for potential polymorphs and pseudopolymorphs would be a critical step in the full solid-state characterization of this compound.

Computational and Theoretical Chemistry Approaches for N Cyclohexyladamantane 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure of molecules. From this, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of N-cyclohexyladamantane-1-carboxamide.

Geometry Optimization: A DFT calculation would begin by finding the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. For this compound, this would reveal the precise spatial relationship between the adamantane (B196018), amide, and cyclohexyl groups.

Energetics: Once the geometry is optimized, DFT can be used to calculate the molecule's total electronic energy. This value is crucial for determining its thermodynamic stability. Furthermore, by calculating the energies of reactants and products, the enthalpy and Gibbs free energy of reactions involving this molecule could be predicted. DFT has been successfully applied to determine the complexation energies of other adamantane derivatives, such as 1-adamantanol (B105290) and 1-adamantanecarboxylic acid.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are generally more computationally expensive than DFT but can provide more accurate results for certain properties.

For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to:

Refine the geometry and energetics calculated by DFT.

Accurately predict properties that are highly sensitive to electron correlation effects, such as weak intermolecular interactions.

Serve as a benchmark to validate the results obtained from less computationally demanding methods like DFT.

Ab initio calculations have been utilized to establish steric substituent constants within the adamantane system, demonstrating their utility in quantifying the spatial effects of different functional groups attached to the adamantane core. dergipark.org.tr

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity.

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. A visualization of these orbitals for this compound would show their spatial distribution across the molecule. It would be expected that the HOMO might have significant contributions from the lone pairs on the oxygen and nitrogen atoms of the amide group, while the LUMO might be centered on the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive.

The following table illustrates the kind of data that would be generated from a HOMO-LUMO analysis. Note: The values below are hypothetical and for illustrative purposes only.

| Property | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 6.0 | Energy difference between HOMO and LUMO. |

Understanding how charge is distributed within a molecule is crucial for predicting its interactions with other molecules.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges to each atom in this compound. This would quantify the polarity of bonds, such as the C=O and N-H bonds in the amide linkage.

Molecular Electrostatic Potential (MEP) Surface: An MEP surface is a 3D plot of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the area around the carbonyl oxygen. Regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP surface would highlight the electrophilic character of the amide proton and the nucleophilic character of the carbonyl oxygen.

Conformational Analysis and Energy Landscape Mapping

The presence of the flexible cyclohexyl group and the rotatable bonds in the amide linkage means that this compound can exist in multiple spatial arrangements, or conformations.

While quantum chemical methods are highly accurate, they can be too computationally intensive for exploring the vast number of possible conformations of a flexible molecule.

Molecular Mechanics (MM): MM methods use classical physics principles and a set of parameters known as a force field to calculate the potential energy of a molecule's conformation. These methods are much faster than quantum calculations and are ideal for performing a systematic or random search of the conformational space of this compound. This search would identify various low-energy conformations, such as different chair and boat forms of the cyclohexyl ring and different orientations of the cyclohexyl group relative to the adamantane moiety.

Semi-Empirical Methods: These methods bridge the gap between molecular mechanics and ab initio methods. They use a simplified form of quantum mechanics and incorporate some experimentally derived parameters. They can be used to refine the energies and geometries of the conformations found through molecular mechanics searches.

Strain Energy Analysis: Both MM and semi-empirical methods can be used to calculate the strain energy of different conformations. This analysis would reveal any steric hindrance between the bulky adamantane and cyclohexyl groups, which could destabilize certain conformations. For example, a conformation where the cyclohexyl ring is positioned in a way that causes significant steric clash with the adamantane cage would have a high strain energy and would therefore be less populated at equilibrium.

The results of a conformational analysis would typically be presented in a table listing the relative energies of the stable conformers. Note: The data in the table below is hypothetical and serves as an example of what such a study would produce.

| Conformer | Relative Energy (kcal/mol) | Key Features |

| 1 | 0.00 | Global minimum, cyclohexyl in chair conformation, anti-periplanar arrangement across the amide bond. |

| 2 | 1.25 | Cyclohexyl in chair conformation, syn-periplanar arrangement across the amide bond. |

| 3 | 5.80 | Cyclohexyl in a twisted-boat conformation. |

Correlation of Computational Data with Dynamic NMR for Rotational Barriers

The rotation around the amide C-N bond in this compound is a key dynamic process that significantly influences its conformational landscape and molecular recognition capabilities. Due to the partial double bond character of the amide linkage, this rotation is hindered, leading to a substantial energy barrier. The height of this rotational barrier can be experimentally determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy and corroborated with computational methods like Density Functional Theory (DFT). strath.ac.uknih.gov

In a typical DNMR experiment, the temperature of the sample is varied, and the coalescence of NMR signals corresponding to the different conformers (cis and trans isomers across the amide bond) is observed. The temperature at which the signals merge (the coalescence temperature) is directly related to the rate of rotation and, consequently, to the free energy of activation (ΔG‡) for the process.

Computational DFT calculations can model the rotational process by mapping the potential energy surface as a function of the dihedral angle of the amide bond. This allows for the identification of the ground state (the most stable conformer) and the transition state (the highest energy point along the rotational path). The energy difference between these two states provides the theoretical rotational barrier. Studies on similar sterically hindered amides have shown that the calculated barriers are often in good agreement with experimental values derived from DNMR. strath.ac.uknih.gov For instance, dynamic NMR experiments on crowded adamantane-substituted amides have provided insights into the kinetics and thermodynamics of amide bond rotation, revealing free energy barriers in the range of 11.5–13.3 kcal/mol. nih.gov

Table 1: Representative Rotational Energy Barriers for Amide Bonds

| Compound | Method | Rotational Barrier (kcal/mol) |

| Adamantane-substituted Amide | Dynamic NMR | 11.5 - 13.3 |

| N-Benzhydrylformamides | DFT | 20 - 23 |

This table presents data from analogous compounds to illustrate the typical range of rotational barriers in sterically hindered amides.

Molecular Dynamics (MD) Simulations for Dynamic Molecular Behavior in Condensed Phases

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in condensed phases, such as in solution or in a crystalline state. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the exploration of conformational changes, intermolecular interactions, and solvent effects at an atomistic level. ksu.edu.satandfonline.com

For a molecule like this compound, MD simulations can reveal:

Conformational Preferences: The simulations can explore the vast conformational space of the cyclohexyl ring (chair, boat, twist-boat conformations) and its orientation relative to the adamantane cage and the amide plane.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can study how the solvent influences the conformational equilibrium and the dynamics of the amide bond rotation. tandfonline.com

Intermolecular Interactions: In simulations of multiple this compound molecules, one can observe the formation of dimers or larger aggregates and characterize the non-covalent interactions that stabilize these assemblies.

Protein-Ligand Interactions: If this compound is a biologically active molecule, MD simulations can be used to study its binding to a target protein, providing insights into the stability of the complex and the key interactions involved. ksu.edu.sa

For example, MD simulations of other adamantane derivatives have been used to assess their stability when bound to biological targets, showing minimal conformational changes over simulation times of 100 nanoseconds, indicating a stable binding mode. ksu.edu.sa

Advanced Intermolecular Interaction Analysis

The way this compound molecules pack in a crystal is determined by a complex network of intermolecular interactions. Advanced computational methods allow for the detailed analysis and quantification of these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. nih.govnih.gov By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify and quantify the strength of the interaction.

For this compound, QTAIM analysis can be applied to its crystal structure to:

Identify and characterize hydrogen bonds (e.g., N-H···O between amide groups).

Quantify the strength of weaker interactions, such as C-H···O and C-H···π interactions.

Distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

In a study of a closely related compound, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, QTAIM analysis was used to quantify the strength of various intermolecular interactions, revealing that the N-H···O interaction was the strongest among them. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govrsc.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

Complementary to the Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots are histograms of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions (e.g., H···H, C-H···O) have characteristic shapes in the fingerprint plot, and the area under these shapes corresponds to the relative contribution of that interaction to the total Hirshfeld surface.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Adamantane Derivative

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C-H···O/O···H | 15.5 |

| C-H···S/S···H | 10.2 |

| N-H···S/S···H | 8.7 |

This table is based on data from a structurally similar compound, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, to illustrate the expected distribution of intermolecular contacts. nih.gov

The PIXEL method is a computational approach used to calculate the lattice energy of a crystal by summing the interaction energies between pairs of molecules. nih.gov It partitions the interaction energy into coulombic, polarization, dispersion, and repulsion components based on the electron densities of the isolated molecules. This method allows for the identification of the most energetically significant molecular pairs in the crystal, providing a quantitative understanding of the forces that hold the crystal together.

For this compound, the PIXEL method can be used to:

Calculate the total lattice energy of the crystal.

Identify the strongest interacting molecular pairs (dimers) and the nature of the forces that stabilize them (e.g., hydrogen bonding, π-stacking, dispersion).

Understand the hierarchy of intermolecular interactions that govern the crystal packing.

In the study of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, the CLP-Pixel method was employed to identify energetically significant molecular dimers, which were found to be stabilized by a combination of N-H···S, N-H···O, C-H···S, C-H···O, H-H bonding, and C-H···π interactions. nih.gov

Theoretical Insights into Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides valuable tools for establishing relationships between the molecular structure of this compound and its potential reactivity and properties. researchgate.netnih.govresearchgate.net By calculating various molecular descriptors, one can predict its behavior in different chemical environments.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide hydrogen.

Quantitative Structure-Activity Relationships (QSAR): If a series of related adamantane-carboxamide derivatives are synthesized and their biological activity is measured, QSAR models can be developed. researchgate.netnih.gov These models use statistical methods to correlate the biological activity with various calculated molecular descriptors (e.g., steric, electronic, hydrophobic). Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding further drug design efforts. Studies on adamantane derivatives have shown that modifications to the scaffold can significantly impact their biological activity, and these relationships can be explored through QSAR. researchgate.net

N Cyclohexyladamantane 1 Carboxamide As a Chemical Scaffold: Advanced Applications

Utilization in Supramolecular Chemistry and Molecular Recognition Studies (excluding biological targets)

The adamantane (B196018) group is a highly effective and widely used building block in the field of supramolecular chemistry and molecular recognition. nih.gov Its lipophilic and sterically demanding nature facilitates the formation of stable host-guest complexes with various macrocyclic hosts. While specific studies focusing solely on N-cyclohexyladamantane-1-carboxamide are not extensively documented, its behavior can be inferred from the well-established chemistry of other adamantane derivatives. mdpi.com

The adamantyl moiety is particularly known for its strong association with cyclodextrins and cucurbiturils in aqueous solutions, driven by the hydrophobic effect. mdpi.com This interaction can be harnessed to create self-assembled systems with potential applications in materials science. For instance, adamantane-functionalized polymers have been shown to form inclusion complexes with cyclodextrins, leading to the formation of supramolecular hydrogels and other responsive materials. mdpi.com

In the context of this compound, the cyclohexyl group introduces an additional hydrophobic component that can influence its binding affinity and selectivity with host molecules. The carboxamide linkage provides a hydrogen bonding site, which can further direct the assembly of supramolecular structures. Research on related adamantane carboxamides has demonstrated their ability to act as versatile assemblers of one-dimensional motifs through hydrogen bonding and other non-covalent interactions.

Table 1: Examples of Adamantane Derivatives in Supramolecular Chemistry

| Adamantane Derivative | Host Molecule | Application |

| Adamantane-functionalized poly(2-oxazoline)s | Hydroxypropyl-β-cyclodextrin | Tunable thermoresponsive polymers mdpi.com |

| Adamantylated monosaccharides | β-cyclodextrin | Surface decoration of vesicles mdpi.com |

| 1,3-Bis[(pyrid-2-ylamino)carbonyl]adamantane | Dicarboxylic acids, Perchlorate ions | Formation of one-dimensional supramolecular motifs |

Contribution to Crystal Engineering and Design of Novel Ordered Assemblies

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. arxiv.orgresearchgate.net The adamantane scaffold, with its rigid and well-defined geometry, is an excellent building block for the construction of predictable and robust crystal lattices. nih.gov The presence of the carboxamide group in this compound is particularly significant for crystal engineering, as amides are known to form strong and directional hydrogen bonds. mdpi.com

Studies on analogous adamantane-based amides have revealed the formation of well-defined hydrogen-bonded networks. For example, in the crystal structure of N-(Pyrazin-2-yl)adamantane-1-carboxamide, molecules are linked by N—H⋯O hydrogen bonds, forming zigzag chains. This demonstrates the reliability of the amide group in directing the supramolecular assembly. Similarly, adamantane-based catechols form extensive hydrogen-bonded networks, leading to the formation of helical chains and layered structures. researchgate.net

Table 2: Hydrogen Bonding in Adamantane-Based Crystal Structures

| Compound | Hydrogen Bond Type | Resulting Supramolecular Motif |

| N-(Pyrazin-2-yl)adamantane-1-carboxamide | N—H⋯O | Zigzag chains |

| Adamantane-based catechols | O-H···O | Helical chains, Layered structures researchgate.net |

| Adamantane-1-carboxylic acid cocrystals | O–H···N | Lipophilic aggregates acs.org |

Role as a Precursor for Advanced Nanomaterials (e.g., Nanodiamonds)

The structural similarity between the adamantane cage and the diamond lattice has led to the investigation of adamantane and its derivatives as molecular precursors for the synthesis of nanodiamonds. chemistryviews.org These bottom-up approaches offer the potential for greater control over the size, shape, and purity of the resulting nanomaterials compared to traditional top-down methods.

High-pressure, high-temperature (HPHT) treatment of adamantane has been shown to yield diamond nanoparticles. researchgate.net The inclusion of heteroatoms in the adamantane precursor can lead to the formation of doped nanodiamonds with unique properties. For instance, the use of adamantane carbonitrile, a nitrogen-containing derivative, results in the synthesis of nitrogen-doped nanodiamonds. chemistryviews.orgresearchgate.net

While the direct use of this compound as a nanodiamond precursor has not been explicitly reported, its chemical composition makes it a promising candidate. The molecule contains a high proportion of sp³-hybridized carbon atoms within its adamantane and cyclohexyl frameworks, which is favorable for the formation of the diamond lattice. Furthermore, the presence of a nitrogen atom in the amide group could facilitate the in-situ doping of the nanodiamonds with nitrogen, leading to the creation of nitrogen-vacancy (NV) centers, which are of great interest for applications in quantum sensing and bioimaging. nih.gov Studies on other adamantane-substituted amides have been conducted with the perspective of their transformation into nanodiamonds, supporting the potential of this class of compounds as precursors. nih.gov

Table 3: Adamantane Derivatives as Nanomaterial Precursors

| Precursor | Synthesis Method | Resulting Nanomaterial |

| Adamantane | High-Pressure High-Temperature (HPHT) researchgate.net | Nanodiamonds researchgate.net |

| Adamantane and Adamantane carbonitrile mixture | High-Pressure High-Temperature (HPHT) chemistryviews.orgresearchgate.net | Nitrogen-doped nanodiamonds chemistryviews.orgresearchgate.net |

| Adamantane microcrystals | Electron irradiation | Defect-free nanodiamonds chemrxiv.org |

Future Directions and Emerging Research Avenues for N Cyclohexyladamantane 1 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for amide bond formation are well-established, the synthesis of sterically hindered amides like N-cyclohexyladamantane-1-carboxamide often requires harsh conditions and stoichiometric activating agents, leading to significant waste. nih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

Key Research Thrusts:

Catalytic Amidation: The development of novel catalysts for the direct amidation of adamantane-1-carboxylic acid with cyclohexylamine (B46788) would represent a significant advancement. Research into transition metal catalysts, such as those based on palladium, could facilitate milder reaction conditions. researchgate.net Boronic acid-based catalysts have also shown promise for direct amidation at room temperature and could be explored for this sterically demanding transformation. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for rapid reaction optimization and scale-up. numberanalytics.comnumberanalytics.com A flow-based synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. researchgate.netacs.org This approach is particularly well-suited for overcoming the challenges associated with the synthesis of sterically hindered amides. numberanalytics.com

Green Chemistry Approaches: The principles of green chemistry can be applied to develop more sustainable synthetic routes. This includes the use of safer, bio-based solvents, minimizing the use of protecting groups, and designing reactions with high atom economy. researchgate.net For instance, exploring enzymatic catalysis or mechanochemical methods could provide highly selective and environmentally friendly alternatives to conventional synthesis. numberanalytics.com

| Synthetic Methodology | Potential Advantages | Relevant Research Areas |

| Catalytic Amidation | Milder reaction conditions, reduced waste, higher efficiency. | Transition metal catalysis, organocatalysis, boronic acid catalysts. researchgate.netorganic-chemistry.org |

| Flow Chemistry | Improved safety, scalability, and reaction control; reduced reaction times. numberanalytics.comnumberanalytics.com | Microreactor technology, process optimization. researchgate.netacs.org |

| Green Chemistry | Use of renewable resources, waste minimization, enhanced safety. researchgate.net | Biocatalysis, mechanochemistry, alternative solvents. numberanalytics.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic protocols. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are poised to play a pivotal role in this endeavor.

Emerging Spectroscopic Tools:

Operando Spectroscopy: This methodology involves the simultaneous characterization of a catalytic material or reacting system while measuring its activity or selectivity under realistic reaction conditions. wikipedia.org Techniques such as Operando Raman and FTIR spectroscopy could provide invaluable insights into the transient intermediates and transition states involved in the formation of the amide bond, helping to elucidate the reaction mechanism. acs.orgyoutube.com

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time monitoring of reactions in a continuous flow setup. rsc.org This technique can provide detailed kinetic data and help identify short-lived intermediates that may be missed by traditional offline analysis. mpg.de

Real-Time Monitoring with Novel Probes: The development of novel spectroscopic probes and sensors could enable the real-time tracking of key reaction parameters. For example, innovative camera-based technologies are being explored for monitoring color changes associated with reaction progress, offering a non-invasive and data-rich analytical method. wiley.comchemrxiv.org

| Spectroscopic Technique | Information Gained | Potential Impact |

| Operando Spectroscopy | Mechanistic insights, identification of active species. wikipedia.org | Rational catalyst design, process optimization. acs.orgyoutube.com |

| FlowNMR Spectroscopy | Real-time kinetic data, detection of intermediates. rsc.org | Enhanced understanding of reaction dynamics, improved process control. mpg.de |

| Advanced Probe-Based Monitoring | Continuous tracking of reaction progress. wiley.com | Automation of synthesis, high-throughput screening. chemrxiv.org |

Expansion of Computational Modeling to Complex Systems and Reactive Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. rsc.orgresearchgate.net Future computational studies on this compound can provide deeper insights into its structure, reactivity, and potential applications.

Future Computational Research Directions:

Mechanistic Elucidation of Synthesis: DFT calculations can be employed to model the reaction pathways for the synthesis of this compound via different catalytic cycles. This can help in understanding the role of the catalyst, identifying rate-determining steps, and predicting the effect of substituents on reaction outcomes. mdpi.com

Modeling of Reactive Intermediates: The identification and characterization of transient intermediates and transition states are often challenging experimentally. Computational modeling can provide detailed information on the geometries, energies, and electronic structures of these fleeting species, offering a more complete picture of the reaction mechanism. nih.gov

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can be used to predict various properties of this compound, including its spectroscopic signatures (NMR, IR, Raman), which can aid in its experimental characterization. Furthermore, properties relevant to materials science and medicinal chemistry, such as electronic properties and interaction energies, can be modeled.

| Computational Approach | Research Focus | Expected Outcomes |

| DFT Calculations | Reaction mechanism of synthesis. mdpi.com | Identification of transition states, understanding catalyst activity. |

| Molecular Dynamics | Conformational analysis and dynamics. | Insights into structural flexibility and intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed synthesis or biological interactions. | Understanding biocatalytic mechanisms and binding affinities. |

Exploration of New Chemical Reactivity Profiles and Catalytic Applications

The unique combination of a bulky, rigid adamantane (B196018) scaffold and a reactive amide group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel chemical transformations and potential catalytic applications of this molecule and its derivatives.

Potential Areas of Exploration:

C-H Functionalization: The adamantane core possesses multiple C-H bonds that could be selectively functionalized. Recent advances in photoredox catalysis have enabled the selective functionalization of adamantanes, and these methods could be applied to this compound to generate a library of novel derivatives with diverse functionalities. chemrxiv.orgacs.orgacs.org

Coordination Chemistry and Catalysis: The amide nitrogen and carbonyl oxygen atoms can act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts for a variety of organic transformations. The sterically demanding nature of the adamantyl and cyclohexyl groups could impart unique selectivity to such catalysts. researchgate.net

Supramolecular Chemistry and Materials Science: The rigid adamantane cage is a well-known building block in supramolecular chemistry and materials science. researchgate.net this compound could be utilized as a synthon for the construction of novel supramolecular assemblies, polymers, and functional materials with interesting properties. The amide group provides a handle for hydrogen bonding, which can be exploited in the design of self-assembling systems.

| Research Area | Potential Application | Key Features to Exploit |

| C-H Functionalization | Synthesis of novel derivatives for medicinal and materials applications. ontosight.aimdpi.comnih.gov | Reactivity of adamantane C-H bonds. chemrxiv.orgacs.orgacs.org |

| Coordination Chemistry | Development of novel homogeneous catalysts. | Coordinating ability of the amide group, steric bulk. researchgate.net |

| Supramolecular Chemistry | Construction of functional materials, sensors, and drug delivery systems. researchgate.net | Rigid adamantane scaffold, hydrogen bonding capability of the amide. |

Q & A

Q. How can interdisciplinary approaches enhance the development of this compound as a therapeutic candidate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.